molecular formula C11H15NO2 B3317945 Benzyl 2-(ethylamino)acetate CAS No. 98265-38-4

Benzyl 2-(ethylamino)acetate

Cat. No.: B3317945
CAS No.: 98265-38-4
M. Wt: 193.24 g/mol
InChI Key: LHNDGMZUQIKDNH-UHFFFAOYSA-N
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Description

Contextualizing Amino Acid Ester Derivatives in Modern Organic Chemistry

Amino acid esters are a significant class of organic compounds that serve as crucial intermediates in peptide synthesis and as precursors for a wide array of more complex molecules. ontosight.ai Their utility stems from the temporary protection of the carboxylic acid group of an amino acid, which allows for selective reactions at the amino group. In modern organic chemistry, the applications of amino acid derivatives have expanded beyond peptide synthesis to include their use in the development of pharmaceuticals, agrochemicals, and novel materials.

The incorporation of different ester groups, such as methyl, ethyl, tert-butyl, and benzyl (B1604629) esters, allows for tailored deprotection strategies under specific reaction conditions. nih.govorgsyn.org For instance, benzyl esters can be selectively cleaved by catalytic hydrogenolysis, a mild condition that often leaves other functional groups intact. This orthogonality in protecting group strategy is a cornerstone of modern multi-step synthesis. Furthermore, the N-substituents on the amino acid ester, as seen in Benzyl 2-(ethylamino)acetate, introduce additional diversity and can influence the compound's reactivity and physical properties. acs.org

Structural Features and Reactivity Principles Pertinent to Academic Inquiry

The chemical behavior of this compound is dictated by the interplay of its functional groups: the secondary amine, the ester, and the aromatic benzyl group.

The Secondary Amine: The nitrogen atom, bearing an ethyl group and the glycine (B1666218) backbone, is nucleophilic and can participate in a variety of reactions. These include alkylation, acylation, and arylation, allowing for the introduction of further molecular complexity. nih.govacs.org The basicity of the amine also allows for the formation of salts with acids.

The Ester Group: The benzyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-(ethylamino)acetic acid. A key feature of the benzyl ester is its cleavage via catalytic hydrogenolysis, a mild and selective method.

The Benzyl Group: The aromatic ring of the benzyl group can undergo electrophilic aromatic substitution reactions, although the conditions required might affect other parts of the molecule.

The reactivity of N-substituted glycine esters has been explored in various contexts, including their use in cascade reactions to form heterocyclic compounds. rsc.org For example, they can act as nucleophiles in reactions with isocyanates to generate substituted hydantoins. rsc.org

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS Number 98265-38-4

Data sourced from bldpharm.com

Historical Development and Emerging Research Trajectories of Related Glycine Esters

The study of glycine and its simple esters dates back to the early days of organic and biochemistry. wikipedia.orgacs.org Initially, research focused on their role as fundamental building blocks of proteins. The development of methods for the synthesis of amino acid esters was a critical step that enabled the field of peptide chemistry to flourish. orgsyn.org Early methods for esterification often involved reacting the amino acid with an alcohol in the presence of a strong acid catalyst. tandfonline.com

Over time, research has evolved to explore more complex derivatives, including N-substituted glycine esters. acs.org The introduction of substituents on the nitrogen atom was found to influence the conformation and biological activity of peptides and other molecules. ontosight.ai This has led to the development of peptidomimetics, compounds that mimic the structure and function of peptides but with improved stability or other desirable properties.

Emerging research trajectories for glycine esters and their derivatives are focused on several key areas:

Catalysis: The development of new catalytic methods for the asymmetric synthesis of α-amino acid derivatives is an active area of research. acs.orguiowa.edu This includes enantioselective methods that allow for the synthesis of specific stereoisomers, which is crucial for pharmaceutical applications.

Materials Science: Amino acid-based polymers and materials are gaining attention for their biocompatibility and biodegradability. rsc.org Poly(amino ester)s, for instance, are being investigated for applications such as gene delivery. rsc.org

Prebiotic Chemistry: Researchers are investigating the formation of amino acid esters under conditions that may have existed on early Earth to understand the origins of life. mdpi.com

Overview of Advanced Synthetic and Mechanistic Studies Focused on Amino Esters

Modern synthetic chemistry has provided a plethora of advanced methods for the synthesis and modification of amino esters. These methods offer greater efficiency, selectivity, and functional group tolerance compared to classical approaches.

Synthesis of Amino Esters:

Palladium-Catalyzed Reactions: Palladium catalysis has become a powerful tool for the formation of C-N and C-C bonds. Methods for the N-arylation of amino acid esters with aryl triflates have been developed, providing access to a wide range of N-aryl amino acid derivatives. nih.gov Palladium-catalyzed α-arylation of protected glycinates is another important strategy for synthesizing α-aryl amino acids. organic-chemistry.org

Photocatalysis: Visible-light photocatalysis has emerged as a green and efficient method for various organic transformations. It has been applied to the synthesis of β-amino acid ester derivatives through the radical alkoxycarbonylimidation of alkenes. rsc.org

Multi-component Reactions: These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer a highly efficient way to build molecular complexity. One-pot syntheses of polysubstituted benzo[f]isoindole-4,9-diones have been achieved through the reaction of 1,4-quinones, aromatic aldehydes, and N-substituted amino esters. researchgate.net

Mechanistic Studies:

Understanding the mechanisms of these reactions is crucial for their optimization and broader application. Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and isotopic labeling, and computational modeling. For example, in the context of pH-responsive cationic poly(aminoester)s, detailed studies have elucidated the degradation mechanisms, which involve intramolecular acyl shifts. rsc.org Mechanistic investigations into cooperative isothiourea and Brønsted acid catalysis for the enantioselective synthesis of α-aryl-β2-amino esters have provided insights into the active catalytic species and reaction pathways. nih.gov

Table 2: Comparison of Synthetic Methods for Amino Ester Derivatives

Synthetic MethodDescriptionAdvantages
Palladium-Catalyzed N-Arylation Formation of a C-N bond between an amino ester and an aryl triflate. nih.govGeneral method for a wide range of substrates, mild reaction conditions. nih.gov
Visible-Light Photocatalysis Radical-based addition to alkenes to form β-amino acid esters. rsc.orgUses a renewable energy source, often proceeds under mild conditions.
Multi-component Reactions One-pot synthesis involving multiple starting materials. researchgate.netHigh atom economy and efficiency, rapid construction of complex molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-(ethylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-12-8-11(13)14-9-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNDGMZUQIKDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Benzyl 2 Ethylamino Acetate and Its Analogues

Direct Synthesis Routes via Esterification and Amination Protocols

Direct synthesis routes aim to construct the target molecule in a minimal number of steps, often by forming the ester and amine functionalities concurrently or in a sequential, streamlined fashion. These methods are valued for their efficiency and atom economy.

The formation of the benzyl (B1604629) ester bond is a critical step in the synthesis of Benzyl 2-(ethylamino)acetate. This is typically achieved through nucleophilic substitution reactions where either the carboxyl group of N-ethylglycine (or a derivative) acts as a nucleophile, or a benzyl-containing electrophile is attacked.

One of the most common methods is the Fischer-Speier esterification . This acid-catalyzed reaction involves heating N-ethylglycine with benzyl alcohol. An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), facilitates the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by benzyl alcohol. To drive the equilibrium towards the product, water generated during the reaction is typically removed azeotropically. Modern protocols have replaced hazardous solvents like benzene (B151609) with greener alternatives such as cyclohexane (B81311) for this purpose nih.gov. The reaction can also be performed under reduced pressure to distill off the water as it forms google.com.

An alternative approach involves the reaction of a carboxylate salt of N-ethylglycine with a benzyl halide, such as benzyl chloride or benzyl bromide. This is a standard Williamson ether synthesis-type reaction applied to ester formation. For instance, N-ethylglycine can be deprotonated with a suitable base to form the carboxylate anion, which then acts as a nucleophile to displace the halide from the benzyl group. A related method involves the reaction of an amine with a pre-formed benzyl haloacetate. For example, the synthesis of an analogue, Benzyl 2-(4-(8-chloro-5H-dibenzo[b,e] cdnsciencepub.comrsc.orgdiazepin-11-yl)piperazin-1-yl)acetate, was achieved by treating the corresponding amine with benzyl 2-bromoacetate in the presence of triethylamine (B128534) mdpi.com. This strategy could be directly applied by reacting ethylamine (B1201723) with benzyl 2-bromoacetate or benzyl 2-chloroacetate.

Table 1: Comparison of Esterification Methods for Benzyl Amino Esters

MethodReagents & ConditionsAdvantagesDisadvantagesCitations
Fischer-Speier Esterification Amino acid, Benzyl alcohol, Acid catalyst (e.g., p-TsOH), Reflux with water removalSimple, uses common reagents, high yields.Requires heat, equilibrium-driven, potential for side reactions. nih.govresearchgate.net
Alkylation with Benzyl Halide Amino acid salt (or amine), Benzyl halide (e.g., Benzyl Bromide), BaseMilder conditions than Fischer esterification, not equilibrium-limited.Benzyl halides are lachrymatory, requires stoichiometric base. mdpi.comgoogle.com
Enzyme-Catalyzed Esterification Amino acid, Benzyl alcohol, Immobilized Lipase (e.g., CALB)High selectivity, mild conditions, environmentally friendly.Slower reaction times, enzyme cost and stability can be issues. mdpi.com

Reductive amination is a powerful method for forming the C-N bond of the ethylamino group. This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, this can be approached in two primary ways:

Starting from a glycine (B1666218) ester: Benzyl 2-aminoacetate (glycine benzyl ester) can be reacted with acetaldehyde (B116499) in the presence of a reducing agent. The initial reaction forms an imine, which is then reduced to the N-ethyl group.

Starting from a keto-ester: Benzyl 2-oxoacetate (benzyl glyoxylate) can be reacted with ethylamine. This forms an imine intermediate that is subsequently reduced to the target product.

A variety of reducing agents can be employed for this transformation. A documented synthesis of the precursor, N-ethylglycine, utilizes the reductive amination of glyoxylic acid with ethylamine, followed by hydrogenation over a palladium on charcoal catalyst chemicalbook.com. This demonstrates the viability of this pathway for creating the N-ethylglycine backbone. More advanced and highly selective methods employ biocatalysts, such as imine reductases (IREDs), which can perform the reductive coupling of α-ketoesters and amines to yield enantiomerically pure N-substituted amino esters under mild conditions nih.gov.

Table 2: Selected Reducing Agents for Reductive Amination

Reducing AgentSubstratesConditionsKey FeaturesCitations
H₂/Pd-C Glyoxylic acid + EthylamineHydrogen gas (50 mbar), isopropanolCatalytic, high yield for precursor synthesis. chemicalbook.com
Sodium Cyanoborohydride (NaBH₃CN) Aldehyde/Ketone + AmineMildly acidic pHSelective for iminiums over carbonyls. purdue.edu
Sodium Triacetoxyborohydride (B8407120) (STAB) Aldehyde/Ketone + AmineAprotic solvents (e.g., DCE, THF)Mild, non-toxic, broad substrate scope. purdue.edu
Imine Reductase (IRED) α-Ketoester + AmineAqueous buffer, mild temperatureHigh enantioselectivity, sustainable. nih.gov

To improve process efficiency and reduce waste from intermediate workups, synthetic steps can be combined into one-pot reactions. Such a strategy for this compound could involve the simultaneous or sequential reaction of three components—a glyoxylate (B1226380) source, ethylamine, and a benzylating agent—in a single reaction vessel.

For example, a one-pot process could start with the reductive amination of benzyl 2-oxoacetate with ethylamine. After the formation of the target molecule, it is isolated directly without purification of any intermediates. This approach circumvents the need to handle potentially unstable intermediates like α-amino aldehydes beilstein-journals.org. The development of organocatalytic one-pot syntheses of α-amino acid esters has shown that complex molecules can be assembled efficiently and with high enantioselectivity from simple precursors like aldehydes and anilines nih.gov. While not directly demonstrated for this compound, these principles highlight the potential for developing a highly efficient, multicomponent synthesis for this and related compounds researchgate.net.

Advanced Synthetic Approaches Utilizing Precursors and Protecting Groups

When direct methods are insufficient, particularly when high purity is required or when dealing with complex analogues, advanced strategies involving the use of protecting groups are employed. These methods provide greater control over reactivity and can prevent unwanted side reactions.

Protecting groups are temporary modifications to a functional group that render it inert to specific reaction conditions. In the synthesis of N-substituted amino acids, N-protection is common to prevent side reactions at the nitrogen atom, such as over-alkylation.

A potential synthesis for this compound could begin with glycine. The amino group is first protected, for example, with a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group. The protected glycine is then esterified with benzyl alcohol. Subsequently, the N-H proton of the protected amine is removed with a strong base (e.g., NaH), and the resulting anion is alkylated with an ethylating agent like ethyl iodide. The final step involves the removal of the N-protecting group to yield the desired product. The Cbz group, for instance, is readily removed by catalytic hydrogenation, a condition that would also cleave the benzyl ester. Therefore, a protecting group orthogonal to the benzyl ester, such as Boc (which is acid-labile), would be more strategic if selective deprotection is needed. The use of various N-alkyl groups, including N-benzyl, as removable protecting groups has been explored in the synthesis of related compounds ic.ac.uk.

While the objective is the synthesis of the benzyl ester, understanding its cleavage is crucial for its use as an intermediate in further reactions, such as peptide synthesis. The benzyl ester group is valued as a carboxyl-protecting group because it can be removed under relatively mild, neutral conditions via catalytic hydrogenolysis (H₂/Pd-C). It is also susceptible to cleavage by strong acids like hydrogen bromide in acetic acid or trifluoroacetic acid, with the rate of cleavage being influenced by substituents on the benzyl ring publish.csiro.au. Additionally, reagents like bis(tributyltin) oxide have been shown to efficiently and chemoselectively cleave benzyl esters in aprotic solvents rsc.org.

Transesterification is another important methodology. It can be used to synthesize this compound from a more readily available ester, such as the corresponding methyl or ethyl ester. This involves reacting the starting ester with benzyl alcohol in the presence of an acid or base catalyst. Studies have shown that potassium cyanide can effectively catalyze the transesterification of amino acid benzyl esters, a method particularly useful for cleaving peptide resins cdnsciencepub.comcdnsciencepub.com. The acid-catalyzed transesterification of benzyl acetate (B1210297) in glycerol (B35011) has also been investigated, highlighting the use of green solvents for such transformations epa.gov.

Derivatization from Related Amino Acid Scaffolds

The synthesis of this compound can be efficiently achieved by modifying the simplest amino acid, glycine. This approach involves a two-step sequence: esterification of the carboxylic acid functional group, followed by alkylation of the primary amine.

First, the carboxyl group of glycine is protected as a benzyl ester. A common and effective method for this transformation is the Fischer-Speier esterification. This reaction involves treating the amino acid with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid, often with azeotropic removal of water to drive the reaction to completion.

Once the benzyl ester of glycine is formed, the primary amino group is ethylated. Several methods exist for the N-alkylation of amino esters:

Reductive Amination : This is a highly effective and widely used method for forming N-alkyl amines. masterorganicchemistry.comwikipedia.org The glycine benzyl ester is reacted with acetaldehyde in the presence of a mild reducing agent. The amine and aldehyde first form an intermediate imine, which is then reduced in situ to the secondary amine. masterorganicchemistry.comwikipedia.org Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common reducing agents for this purpose as they are selective for the imine over the aldehyde. masterorganicchemistry.com

Direct N-alkylation with Alcohols : More recent, atom-economical methods utilize alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govnih.gov This process, typically catalyzed by ruthenium or iridium complexes, involves the temporary oxidation of the alcohol (e.g., ethanol) to an aldehyde, which then undergoes reductive amination with the amino ester. The only byproduct of this reaction is water, making it a greener alternative. nih.govd-nb.info This method has been shown to proceed with excellent retention of stereochemistry when starting with chiral amino acid esters. nih.govresearchgate.net

Nucleophilic Substitution with Alkyl Halides : A traditional approach involves the direct reaction of the amino ester with an ethyl halide (e.g., ethyl iodide or bromide). However, this method often suffers from poor selectivity, leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts, and produces stoichiometric amounts of salt byproducts. d-nb.infomonash.edu

Table 1: Comparison of N-Ethylation Methodologies for Amino Esters
MethodEthylating AgentKey Reagents/CatalystsAdvantagesDisadvantagesReferences
Reductive AminationAcetaldehydeNaBH₃CN, NaBH(OAc)₃High selectivity for mono-alkylation, mild conditions.Requires stoichiometric reducing agent. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org
Direct N-alkylation (Borrowing Hydrogen)EthanolRuthenium or Iridium complexesAtom-economical (water is the only byproduct), high stereochemical retention.Requires transition metal catalyst, higher temperatures may be needed. nih.govnih.govd-nb.inforesearchgate.net
Nucleophilic SubstitutionEthyl Halide (e.g., EtI, EtBr)Base (e.g., K₂CO₃)Simple reagents.Poor selectivity (risk of over-alkylation), stoichiometric salt waste. d-nb.infomonash.edu

Stereoselective Synthesis and Chiral Control in the Preparation of Derivatives

The creation of chiral derivatives of this compound, where the α-carbon is a stereocenter, requires advanced synthetic strategies that can control the three-dimensional arrangement of atoms. Methodologies such as asymmetric catalysis, the use of chiral auxiliaries, and diastereoselective reactions are employed to achieve high levels of enantiomeric or diastereomeric purity.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly efficient and elegant approach to stereoselective synthesis.

Phase-Transfer Catalysis (PTC) : Chiral phase-transfer catalysts, particularly those derived from Cinchona alkaloids, are effective for the enantioselective alkylation of glycine Schiff base esters. acs.orgresearchgate.net In this method, an achiral glycine derivative is deprotonated and the resulting enolate is paired with the chiral catalyst. This chiral ion pair then reacts with an electrophile, with the catalyst directing the attack to one face of the enolate, thereby inducing asymmetry. researchgate.net

Transition Metal Catalysis : Chiral transition metal complexes are powerful tools for a variety of enantioselective transformations. Copper(I) complexes with chiral ligands have been successfully used for the asymmetric alkylation of α-imino esters. thieme-connect.com Furthermore, ruthenium-catalyzed N-alkylation of pre-existing chiral amino esters with alcohols has been shown to proceed with a high degree of stereochemical retention. d-nb.inforesearchgate.net

Organocatalysis : This field uses small, metal-free organic molecules to catalyze asymmetric reactions. For instance, chiral squaramide-based catalysts can facilitate the highly enantioselective allylation of N-protected α-chloro glycine esters. nih.gov Chiral Brønsted acids, such as phosphoric acids, have been employed in N–H insertion reactions to synthesize α-alkenyl amino acid derivatives with excellent enantioselectivity. rsc.org

Biocatalysis : Enzymes offer unparalleled selectivity under mild conditions. Lipases have been used in the dynamic kinetic resolution (DKR) of racemic N-alkyl amino esters. acs.orgnih.gov In this process, one enantiomer of the racemic ester is selectively hydrolyzed by the lipase, while the unreactive enantiomer is continuously racemized in situ, allowing for a theoretical yield of up to 100% of a single enantiomer of the corresponding acid. acs.org

Table 2: Overview of Asymmetric Catalytic Methods for α-Amino Ester Derivatives
Catalytic SystemCatalyst TypeReaction TypeTypical Enantiomeric Excess (ee)References
Phase-Transfer CatalysisChiral Quaternary Ammonium Salts (e.g., from Cinchona alkaloids)Alkylation of Glycine EnolatesOften >90% acs.orgresearchgate.net
Transition Metal CatalysisChiral Ru, Cu(I), or Pd ComplexesN-Alkylation, C-Alkylation, Allylation>90-99% d-nb.infothieme-connect.comacs.org
OrganocatalysisChiral Squaramides, Phosphoric AcidsAllylation, N-H Insertion83-98% nih.govrsc.org
BiocatalysisLipasesDynamic Kinetic Resolution (DKR)Up to 99% acs.orgnih.govacs.org

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct a subsequent stereoselective reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org

Evans Oxazolidinones : Popularized by David A. Evans, these auxiliaries are among the most reliable and widely used. santiago-lab.com An oxazolidinone, derived from a chiral amino alcohol, is acylated with an acid chloride. The resulting N-acyl oxazolidinone can be deprotonated to form a Z-enolate, where the bulky substituent on the auxiliary blocks one face of the enolate. wikipedia.orgsantiago-lab.com Subsequent reaction with an electrophile (like an alkyl halide) proceeds with high diastereoselectivity. The auxiliary can then be cleaved under various conditions (e.g., hydrolysis or alcoholysis) to afford the chiral carboxylic acid, ester, or alcohol. wikipedia.orgrsc.org

Pseudoephedrine and Pseudoephenamine Amides : (1R,2R)- or (1S,2S)-Pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid. wikipedia.org Deprotonation of the α-carbon and subsequent alkylation occurs with high diastereoselectivity, controlled by the stereocenters of the auxiliary. The product can then be liberated by cleaving the amide bond. Pseudoephenamine has emerged as a valuable alternative that offers similar or improved selectivity and is not subject to the same regulatory restrictions as pseudoephedrine. nih.gov

Diketopiperazine Templates : Chiral templates, such as Schöllkopf's bis-lactim ethers derived from diketopiperazines (e.g., from valine and glycine), can be used to synthesize a variety of α-amino acids. The template is deprotonated and alkylated with high diastereoselectivity. Subsequent hydrolysis cleaves the template to release the new, enantiomerically pure amino acid ester. rsc.orgnih.gov

Table 3: Common Chiral Auxiliaries for Asymmetric α-Amino Acid Synthesis
Chiral AuxiliaryKey ReactionMechanism of ControlTypical Diastereomeric Excess (de)References
Evans OxazolidinonesEnolate Alkylation, Aldol (B89426) ReactionsSteric hindrance from substituents on the oxazolidinone ring directs electrophilic attack.>95% wikipedia.orgsantiago-lab.comresearchgate.net
Pseudoephedrine / PseudoephenamineEnolate AlkylationChelation-controlled transition state involving the amide and hydroxyl groups.>98% wikipedia.orgnih.gov
Diketopiperazine Templates (Schöllkopf)Enolate AlkylationThe rigid bicyclic structure directs the approach of the electrophile from the less hindered face.>90% rsc.orgnih.gov

When synthesizing a molecule that already contains one or more stereocenters, the goal is to control the formation of a new stereocenter relative to the existing ones. This is known as diastereoselective synthesis.

Substrate-Controlled Reactions : The existing chirality within the molecule can direct the outcome of a reaction. A primary strategy involves the nucleophilic addition to chiral imines or their derivatives. For example, the addition of organometallic reagents or enolates to chiral N-tert-butanesulfinyl imines is a powerful method for constructing new C-C and C-N bonds. nih.gov The chiral sulfinyl group effectively shields one face of the imine, leading to highly diastereoselective additions. nih.gov

Reagent-Controlled Reactions : In this approach, a chiral reagent is used to differentiate between the diastereotopic faces of a prochiral substrate. A classic example is the diastereoselective aldol reaction using boron enolates of N-acyl Evans oxazolidinones. wikipedia.orgyoutube.com The reaction proceeds through a highly organized, chair-like six-membered transition state where the substituents adopt pseudo-equatorial positions to minimize steric strain, leading to the predictable formation of one major diastereomer. youtube.comresearchgate.net

Catalyst-Controlled Diastereodivergence : Sophisticated catalytic systems can sometimes override the inherent stereochemical preference of a substrate or even produce different diastereomers from the same starting materials by simply changing the catalyst. For instance, in the organocatalyzed addition of nitro esters to imines, different catalyst structures have been shown to selectively produce either the syn or anti diastereomer of the resulting α,β-diamino ester product. nih.govrsc.orgsemanticscholar.org

Table 4: Examples of Diastereoselective Reactions for Complex Amino Acid Derivatives
Reaction TypeChiral ElementKey SubstratesOutcomeTypical Diastereomeric Ratio (dr)References
Nucleophilic AdditionChiral N-sulfinyl groupOrganolithium reagent + N-tert-butanesulfinyl imineDiastereoselective formation of a new C-C bond and stereocenter.Moderate to good nih.gov
Aldol ReactionChiral Auxiliary (Evans)Boron enolate of N-acyl oxazolidinone + AldehydeFormation of two contiguous stereocenters with high syn-selectivity.>95:5 wikipedia.orgyoutube.com
Aza-Henry (Nitro-Mannich) ReactionChiral Organocatalystα-Nitro ester + N-Boc imineCatalyst-controlled formation of either syn or anti α,β-diamino esters.Up to >20:1 nih.govrsc.orgsemanticscholar.org

Mechanistic Investigations of Reactions Involving Benzyl 2 Ethylamino Acetate

Elucidation of Reaction Pathways and Intermediates

The reactivity of Benzyl (B1604629) 2-(ethylamino)acetate is governed by its two primary functional groups: the secondary amine (ethylamino group) and the benzyl ester. Mechanistic studies focus on how these groups participate in reactions, either independently or concertedly, leading to a variety of chemical transformations. The elucidation of these pathways relies on identifying transient intermediates and understanding the flow of electrons during the reaction.

Nucleophilic Addition Mechanisms

The ester carbonyl group in Benzyl 2-(ethylamino)acetate is an electrophilic center, making it susceptible to attack by nucleophiles. The primary mechanism for reactions at this site is nucleophilic acyl substitution, which proceeds through a characteristic nucleophilic addition-elimination pathway.

In this mechanism, a nucleophile (Nu⁻) attacks the electrophilic carbon of the carbonyl group. This leads to the breaking of the C=O pi bond and the formation of a tetrahedral intermediate where the carbonyl oxygen bears a negative charge. pearson.com This intermediate is typically short-lived. The reaction is completed when the tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the most stable leaving group. In the case of this compound, the leaving group would be the benzyloxy group (BnO⁻) or its protonated form, benzyl alcohol.

A common example is the hydrolysis or aminolysis of the ester. In an aminolysis reaction, an external amine attacks the carbonyl carbon. The lone pair of electrons on the attacking nitrogen atom initiates the nucleophilic addition. pearson.com Following the formation of the tetrahedral intermediate, the benzyloxy group is eliminated, resulting in the formation of a new amide. This process is fundamental in peptide synthesis and other derivatization reactions.

Cyclization Reactions and Ring Formation Pathways

The presence of both a nucleophilic amine and an electrophilic ester within the same molecule allows for the possibility of intramolecular cyclization reactions. These reactions can lead to the formation of heterocyclic rings, which are significant structures in medicinal chemistry.

One potential pathway for this compound is an intramolecular aminolysis reaction. Under suitable conditions (e.g., heat or catalysis), the nitrogen atom of the ethylamino group can act as an internal nucleophile, attacking the ester carbonyl carbon. This would form a five-membered ring intermediate. Subsequent elimination of benzyl alcohol would yield a stable five-membered lactam (a cyclic amide), specifically 1-ethyl-piperazine-2,5-dione's precursor. The favorability of such cyclizations is influenced by factors like temperature, the presence of a base or acid catalyst, and the conformational flexibility of the molecule that allows the reactive centers to come into proximity. Studies on similar molecules, such as N-(α-methyl)benzyl fumaramides, have shown that intramolecular cyclizations can be highly controlled to produce specific stereoisomers of cyclic products like 2-azetidinones. nih.gov

Hydride Transfer and Oxidation-Reduction Mechanistic Studies

The benzyl group and the ester functionality of this compound can participate in oxidation-reduction reactions.

Reduction: The ester group can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves a nucleophilic attack by a hydride ion (H⁻) on the ester carbonyl carbon. This is a classic nucleophilic addition reaction. youtube.com The initial attack forms a tetrahedral intermediate which then eliminates the benzyloxy group to form an aldehyde. The aldehyde is immediately reduced further by another equivalent of the hydride agent to yield the corresponding primary alcohol, 2-(ethylamino)ethanol, along with benzyl alcohol from the leaving group.

Oxidation: The benzylic position (the carbon atom attached to both the phenyl ring and the ester oxygen) is susceptible to oxidation. Mechanistic studies on similar compounds, such as benzyl ethers, show that oxidation can proceed via different pathways. For instance, oxidation by agents like N-chloronicotinamide has been shown to involve the formation of an intermediate complex, followed by the abstraction of a hydride from the benzylic carbon, leading to the formation of benzaldehyde (B42025) as a major product. researchgate.net The reaction rate is influenced by the polarity of the solvent and the presence of acid catalysts. researchgate.net

Radical Pathways in Derivatization Reactions

Reactions involving radical intermediates provide another avenue for the derivatization of this compound, particularly at the benzylic position. The C-H bond at the benzylic position is relatively weak and can be homolytically cleaved by radical initiators (e.g., UV light or chemical initiators like AIBN) to form a stable benzyl radical.

The stability of the benzyl radical is due to the delocalization of the unpaired electron into the adjacent aromatic ring. Once formed, this radical can participate in various propagation steps, such as reacting with molecular oxygen. The reaction of a benzyl radical with O₂ is a key step in autoxidation processes and can lead to the formation of a benzylperoxy radical. This peroxy radical can then abstract a hydrogen atom from another molecule to form a benzyl hydroperoxide, propagating the radical chain. dntb.gov.ua These hydroperoxides are important intermediates that can be further converted into other functional groups.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are essential for understanding reaction mechanisms by quantifying how reaction rates change in response to varying concentrations of reactants, catalysts, and temperature. This analysis allows for the formulation of a rate law, which provides mathematical insight into the reaction's molecularity and the nature of its rate-determining step.

Determination of Rate Laws and Order of Reactions

A rate law is an experimentally determined equation that expresses the rate of a reaction as a function of the concentrations of the reactants and a rate constant (k). edtechbooks.orguca.edu For a hypothetical reaction involving this compound (A) and another reactant (B), the general form of the rate law is:

Rate = k[A]ᵐ[B]ⁿ

The method of initial rates is a common experimental approach to determine these orders. edtechbooks.org This method involves running the reaction multiple times while systematically varying the initial concentration of one reactant and observing the effect on the initial reaction rate.

For example, consider the hydrolysis of this compound (BZEA) in the presence of a hydroxide (B78521) catalyst (OH⁻):

BZEA + OH⁻ → Products

To determine the rate law, one could perform a series of experiments as detailed in the table below.

ExperimentInitial [BZEA] (M)Initial [OH⁻] (M)Initial Rate (M/s)
10.100.101.5 x 10⁻³
20.200.103.0 x 10⁻³
30.100.206.0 x 10⁻³

Comparing Experiments 1 and 2: The concentration of BZEA is doubled while [OH⁻] is held constant. The initial rate also doubles (3.0 x 10⁻³ / 1.5 x 10⁻³ = 2). This indicates that the reaction is first order with respect to BZEA (m=1).

Comparing Experiments 1 and 3: The concentration of OH⁻ is doubled while [BZEA] is held constant. The initial rate quadruples (6.0 x 10⁻³ / 1.5 x 10⁻³ = 4). This indicates that the reaction is second order with respect to OH⁻ (n=2).

Activation Energy and Thermodynamic Considerations

The activation energy (Ea) for a chemical reaction is the minimum energy required to initiate the transformation of reactants into products. In the context of the synthesis of N-substituted amino acid esters like this compound, the activation energy is a critical parameter influencing the reaction rate. While specific thermodynamic data for this compound is not readily found, studies on the synthesis of the structurally related compound, benzyl acetate (B1210297), reveal that the activation energy can be significantly influenced by the catalytic method employed. For instance, the use of ultrasound in the synthesis of benzyl acetate has been shown to lower the activation energy from 89.46 kJ/mol to 73.46 kJ/mol, thereby accelerating the reaction.

Transition State Analysis and Stereochemical Control Mechanisms

The stereochemistry of the α-carbon in amino acid esters is a critical aspect of their chemistry. Maintaining or controlling this stereochemistry during reactions is paramount, particularly in the synthesis of chiral molecules for pharmaceutical applications.

Noncovalent interactions play a crucial role in dictating the stereochemical outcome of reactions involving chiral molecules. These interactions, although weaker than covalent bonds, can create a significant energy difference between diastereomeric transition states, leading to high stereoselectivity.

In the context of reactions involving this compound, key noncovalent interactions that can influence stereoselectivity include:

Steric Hindrance: The bulky benzyl and ethyl groups on the nitrogen atom can sterically hinder the approach of a reagent from one face of the molecule, favoring attack from the less hindered face.

Hydrogen Bonding: In reactions where a chiral catalyst or reagent with hydrogen bond donors or acceptors is used, hydrogen bonding interactions with the substrate can lock it into a specific conformation, leading to a preferred stereochemical outcome.

π-π Stacking: The benzyl group's aromatic ring can engage in π-π stacking interactions with other aromatic moieties in a catalyst or another reactant, which can influence the geometry of the transition state.

Chiral induction is the process by which a chiral center in a molecule influences the creation of a new chiral center. In the synthesis of N-substituted amino acids, if the starting amino acid ester is enantiomerically pure, it can direct the stereochemistry of subsequent reactions.

Enantiocontrol is often achieved through the use of chiral catalysts or auxiliaries. Several strategies have been developed for the asymmetric synthesis of N-substituted α-amino acids and their esters:

Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. For example, transition-metal complexes with chiral ligands are widely used for the asymmetric N-alkylation and N-arylation of amino acid derivatives. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product.

The direct catalytic asymmetric α-benzylation of N-unprotected amino acid esters has been achieved using a ternary catalyst system comprising a chiral aldehyde, a palladium species, and a Lewis acid. nih.gov This approach highlights a sophisticated mechanism of enantiocontrol where the chiral catalyst orchestrates the formation of the new stereocenter.

Catalytic Mechanistic Pathways in Transformations

Catalysis is fundamental to modern organic synthesis, enabling efficient and selective transformations. Reactions involving this compound can be significantly enhanced through various catalytic pathways.

Transition metals, particularly palladium, ruthenium, and copper, are extensively used to catalyze the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.gov

C-N Bond Formation (N-Alkylation and N-Arylation):

The synthesis of this compound itself can be achieved via transition metal-catalyzed N-alkylation of ethyl 2-aminoacetate. Palladium- and ruthenium-based catalysts are particularly effective for such transformations. nih.gov The general mechanism for a palladium-catalyzed N-alkylation (Buchwald-Hartwig amination) involves a catalytic cycle of:

Oxidative Addition: The palladium(0) catalyst reacts with the alkyl halide.

Amine Coordination and Deprotonation: The amino acid ester coordinates to the palladium center, followed by deprotonation to form a palladium-amido complex.

Reductive Elimination: The N-alkylated amino acid ester is formed, and the palladium(0) catalyst is regenerated.

A robust and general method for the direct N-alkylation of α-amino acid esters and amides with alcohols has been developed using a ruthenium catalyst. nih.gov This "borrowing hydrogen" methodology is atom-economic and proceeds with excellent retention of stereochemistry. nih.gov

C-C Bond Formation:

Transition metal catalysis can also be employed to form C-C bonds at the α-carbon of amino acid esters. For instance, palladium-catalyzed α-arylation of protected amino acids provides a direct route to α-aryl amino acids. organic-chemistry.org While specific examples with this compound are not documented, it is plausible that this substrate could undergo similar transformations. The mechanism typically involves the formation of a metal enolate intermediate, which then reacts with an aryl halide.

The following table provides a general overview of transition metal-catalyzed reactions applicable to amino acid esters:

Reaction TypeCatalyst System (Example)Description
N-Alkylation Ru-complex / DiphenylphosphateDirect N-alkylation with alcohols via "borrowing hydrogen" mechanism. nih.gov
N-Arylation Pd-complex / LigandBuchwald-Hartwig amination with aryl halides.
α-Arylation Pd-complex / LigandFormation of a C-C bond at the α-carbon with aryl halides. organic-chemistry.org

Organocatalysis in Stereoselective Transformations

While no direct studies on the use of this compound as an organocatalyst in stereoselective transformations were identified, its structural features—a secondary amine and a benzyl ester—suggest potential roles in such reactions. Organocatalysis often relies on the ability of a small organic molecule to form a transient covalent bond with a substrate, thereby activating it and directing the stereochemical outcome of a reaction.

In theory, the secondary amine moiety of this compound could participate in enamine or iminium ion catalysis, similar to well-established proline-based organocatalysts. The general mechanism for enamine catalysis involves the reaction of the secondary amine with a carbonyl compound to form a nucleophilic enamine intermediate. This intermediate then reacts with an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the chiral product.

Hypothetical Enamine Catalysis Cycle:

Enamine Formation: The ethylamino group of this compound could react with a ketone or aldehyde substrate to form a chiral enamine.

Electrophilic Attack: The enamine would then attack an electrophile (e.g., an α,β-unsaturated aldehyde) from a sterically less hindered face, dictated by the chiral environment created by the catalyst's structure.

Hydrolysis: The resulting intermediate would be hydrolyzed to release the chiral product and regenerate the this compound catalyst.

The stereoselectivity of such a hypothetical reaction would be influenced by the steric bulk of the benzyl and ethyl groups on the nitrogen atom, which would create a specific chiral pocket to control the approach of the electrophile. However, without experimental data, the efficiency and degree of stereocontrol remain purely speculative.

Detailed research findings on closely related secondary amine catalysts demonstrate the importance of the catalyst's three-dimensional structure in achieving high enantioselectivity. The interplay of steric and electronic effects is crucial in stabilizing the transition state that leads to the desired stereoisomer.

Catalyst MoietyPotential Role in StereocontrolExpected Outcome
Secondary AmineFormation of chiral enamine/iminium ion intermediatesActivation of substrate and induction of asymmetry
Benzyl GroupSteric hindrance to direct the approach of reactantsControl of facial selectivity
Ethyl GroupContribution to the overall steric environmentFine-tuning of stereoselectivity

Heterogeneous and Homogeneous Catalytic Cycles

Homogeneous Catalysis:

In homogeneous catalysis, the catalyst and reactants are in the same phase. The ester and amine functionalities of this compound could potentially interact with soluble metal catalysts. For instance, the nitrogen atom could act as a ligand for a transition metal center, and the ester group could undergo transformations such as transesterification or hydrolysis, catalyzed by the metal complex.

A plausible, though unconfirmed, homogeneous catalytic cycle could involve the palladium-catalyzed carbonylation of benzyl acetate derivatives, which has been studied for similar compounds. In such a cycle, a Pd(0) catalyst could oxidatively add to the benzylic C-O bond, followed by CO insertion and subsequent reaction with an alcohol to yield a new ester. While this is a known process for benzyl acetate, the influence of the N-ethylamino group on the kinetics and mechanism for this compound would need to be experimentally determined.

Heterogeneous Catalysis:

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, often a solid catalyst with liquid or gaseous reactants. This compound could be a substrate in reactions catalyzed by solid acids or bases. For example, its ester group could be hydrolyzed or transesterified over a solid acid catalyst like a zeolite or a sulfonic acid resin.

A representative heterogeneous catalytic process is the transesterification of esters using a solid base catalyst. In a hypothetical scenario, this compound could react with an alcohol on the surface of a solid base. The catalytic cycle would likely involve the activation of the alcohol by the basic sites on the catalyst, followed by nucleophilic attack on the carbonyl carbon of the ester.

Table of Potential Catalytic Reactions:

Catalysis TypePotential ReactionRole of this compoundCatalyst Example
HomogeneousPalladium-catalyzed alkoxycarbonylationSubstratePd(OAc)₂/phosphine ligand
HeterogeneousSolid acid-catalyzed transesterificationSubstrateZeolite H-BEA
HeterogeneousBase-catalyzed hydrolysisSubstrateSupported metal oxide

It is crucial to reiterate that the mechanistic discussions and potential catalytic cycles presented here are based on established principles of organic chemistry and catalysis of analogous compounds. Dedicated experimental and computational studies are necessary to elucidate the specific mechanistic pathways for reactions involving this compound.

Spectroscopic and Advanced Analytical Methodologies for Structural and Purity Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of Benzyl (B1604629) 2-(ethylamino)acetate. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides a detailed map of the carbon and hydrogen atoms, confirming their connectivity and chemical environments.

Proton NMR (¹H NMR) spectroscopy identifies the distinct chemical environments of hydrogen atoms (protons) within the molecule. The spectrum for Benzyl 2-(ethylamino)acetate is expected to show several characteristic signals. The five aromatic protons of the benzyl group would typically appear as a multiplet in the range of δ 7.3-7.4 ppm. The two benzylic protons (-O-CH₂-Ph) are expected to produce a sharp singlet around δ 5.1 ppm.

The ethyl group attached to the nitrogen atom gives rise to a triplet for the terminal methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons, resulting from coupling with each other. The methylene protons of the acetate (B1210297) backbone (-CO-CH₂-N) would likely appear as a singlet, though potential coupling with the amine proton could introduce further complexity. The amine proton (-NH-) itself often presents as a broad singlet with a variable chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic (C₆H₅)7.3 - 7.4Multiplet (m)
Benzylic (-O-CH₂-Ph)~ 5.1Singlet (s)
Acetate Methylene (-CO-CH₂-N)~ 3.4Singlet (s)
Ethyl Methylene (-N-CH₂-CH₃)~ 2.7Quartet (q)
Ethyl Methyl (-CH₂-CH₃)~ 1.1Triplet (t)
Amine (-NH-)VariableBroad Singlet (br s)

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield, typically around δ 170-172 ppm. The aromatic carbons of the benzyl ring would produce a series of signals in the δ 128-136 ppm region. The benzylic carbon (-O-CH₂-Ph) is expected around δ 66-67 ppm. The carbons of the ethylamino group and the acetate backbone would appear in the more upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Ester Carbonyl (C=O)170 - 172
Aromatic (ipso-C)~ 136
Aromatic (C₆H₅)128 - 129
Benzylic (-O-CH₂-Ph)66 - 67
Acetate Methylene (-CO-CH₂-N)50 - 55
Ethyl Methylene (-N-CH₂-CH₃)40 - 45
Ethyl Methyl (-CH₂-CH₃)14 - 15

Two-dimensional (2D) NMR techniques are crucial for assembling the complete structural puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key COSY correlation would be observed between the methylene and methyl protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbon atoms they are attached to. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for instance, connecting the benzylic proton singlet at ~δ 5.1 ppm to the benzylic carbon signal at ~δ 66-67 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC identifies longer-range couplings (typically 2-3 bonds) between protons and carbons. This is invaluable for connecting molecular fragments. For example, correlations would be expected from the benzylic protons (-O-CH₂-Ph) to the ester carbonyl carbon and the ipso-carbon of the aromatic ring, confirming the structure of the benzyl ester moiety.

Mass Spectrometry (MS) Applications in Compound Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and to deduce the structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's molecular mass, which can be used to determine its elemental composition. The molecular formula for this compound is C₁₁H₁₅NO₂. HRMS can distinguish its exact mass from other compounds with the same nominal mass, providing strong evidence for the chemical formula.

Table 3: HRMS Data for this compound

Molecular FormulaCalculated Exact Mass [M+H]⁺
C₁₁H₁₅NO₂194.11245 u

In mass spectrometry, molecules are ionized and often break apart into characteristic fragments. Analyzing this fragmentation pattern provides a molecular fingerprint that helps to confirm the structure. For this compound, several key fragmentation pathways are anticipated. A prominent and diagnostic fragmentation for benzyl-containing compounds is the cleavage of the benzylic C-O bond to form the highly stable tropylium (B1234903) cation at m/z 91. miamioh.educhegg.com Other expected fragments would arise from cleavage at different points along the molecule, such as the loss of the ethylamino group or cleavage adjacent to the carbonyl group. This pattern of fragmentation helps to piece together the molecular structure, confirming the identity and arrangement of the benzyl ester and ethylamino functional groups. libretexts.org

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/zPredicted Fragment Ion
193[M]⁺• (Molecular Ion)
149[M - •NHCH₂CH₃]⁺
91[C₇H₇]⁺ (Tropylium ion)
88[C₂H₅NHCH₂CO]⁺

Vibrational Spectroscopy for Functional Group Identification and Confirmation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides invaluable information regarding the functional groups present in a molecule by probing their characteristic vibrational modes.

Key functional group vibrations for this compound would include:

N-H Stretch: Secondary amines typically exhibit a single, weak to moderate absorption band in the region of 3350-3310 cm⁻¹. This band arises from the stretching vibration of the nitrogen-hydrogen bond.

C=O Stretch: The ester carbonyl group is expected to show a strong, sharp absorption band in the range of 1750-1735 cm⁻¹. The exact position can be influenced by conjugation and the electronic effects of neighboring groups.

C-O Stretch: The ester C-O stretching vibrations are typically observed as two distinct bands. The C-O-C asymmetric stretch is expected in the 1250-1150 cm⁻¹ region, while the symmetric stretch appears at a lower wavenumber, generally between 1100-1000 cm⁻¹.

C-N Stretch: The stretching vibration of the C-N bond in aliphatic amines is typically found in the 1250-1020 cm⁻¹ region.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene (B151609) ring are expected to appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.

Aromatic C=C Bending: The in-plane bending vibrations of the aromatic ring typically produce sharp bands in the 1600-1450 cm⁻¹ region. Out-of-plane bending vibrations give rise to strong absorptions in the 900-675 cm⁻¹ range, which can be indicative of the substitution pattern of the benzene ring.

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Secondary AmineN-H Stretch3350-3310Weak to Moderate
EsterC=O Stretch1750-1735Strong
EsterC-O-C Asymmetric Stretch1250-1150Strong
EsterC-O-C Symmetric Stretch1100-1000Moderate
Aliphatic AmineC-N Stretch1250-1020Moderate
AromaticC-H Stretch3100-3000Moderate
AromaticC=C Bending (in-plane)1600-1450Moderate to Weak
AromaticC-H Bending (out-of-plane)900-675Strong

Raman spectroscopy serves as a valuable complementary technique to FT-IR, as it detects vibrational modes based on changes in polarizability. While FT-IR is particularly sensitive to polar functional groups like the carbonyl group, Raman spectroscopy often provides stronger signals for non-polar and symmetric vibrations.

For this compound, Raman spectroscopy would be particularly useful for observing:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring, typically observed around 1000 cm⁻¹, is often a strong and sharp band in the Raman spectrum. Other aromatic C=C stretching vibrations in the 1600-1580 cm⁻¹ region are also readily detected.

C-H Stretching Vibrations: Both aromatic and aliphatic C-H stretching vibrations in the 3100-2850 cm⁻¹ region would be observable.

Skeletal Vibrations: The carbon backbone of the molecule will give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹), providing a unique spectral signature for the compound.

Due to the lack of publicly available experimental data, a detailed assignment of Raman shifts is not possible. However, the combination of FT-IR and Raman spectroscopy would provide a comprehensive vibrational profile for the unambiguous identification and structural confirmation of this compound.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic Absorption Spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for analyzing chromophores. The primary chromophore in this compound is the benzene ring of the benzyl group.

The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the monosubstituted benzene ring. Typically, benzene and its simple derivatives exhibit two main absorption bands:

E2-band: A strong absorption band around 200-210 nm, arising from the π → π* transition of the benzene ring.

B-band: A series of weaker, fine-structured absorption bands between 230 and 270 nm, which are also due to π → π* transitions but are symmetry-forbidden and thus have a lower intensity. For benzyl acetate, a related compound, no significant absorption is observed above 290 nm in methanol. sielc.com

The ethylaminoacetate substituent is not expected to significantly alter the position of these bands, as the nitrogen lone pair is not in direct conjugation with the aromatic ring. The exact λmax and molar absorptivity values would need to be determined experimentally.

Interactive Data Table: Expected UV-Vis Absorption Bands for this compound

ChromophoreElectronic TransitionExpected λmax (nm)
Benzene Ringπ → π* (E2-band)~200-210
Benzene Ringπ → π* (B-band)~230-270 (with fine structure)

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of this compound from reaction mixtures, starting materials, by-products, and degradants, as well as for the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Developing a robust HPLC method is crucial for quality control.

A reversed-phase HPLC (RP-HPLC) method would be the most common approach for this compound. Key considerations for method development include:

Stationary Phase: A C18 or C8 column would be suitable, providing a non-polar stationary phase for the separation of the relatively non-polar analyte.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be employed. The pH of the aqueous phase will be critical, as the basicity of the secondary amine can affect peak shape and retention. An acidic pH (e.g., 2.5-4) would ensure the amine is protonated, which often leads to better peak symmetry.

Detection: UV detection would be the most straightforward approach, with the detection wavelength set at one of the absorption maxima of the benzene ring (e.g., ~254 nm or ~210 nm).

Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to ensure the efficient elution of the analyte and any impurities with different polarities.

For the analysis of related amino acid esters, various HPLC methods have been developed, often involving pre-column derivatization to enhance UV absorbance or fluorescence. However, for a compound like this compound which already contains a UV-active chromophore, direct analysis is feasible.

Interactive Data Table: General Starting Parameters for HPLC Method Development for this compound

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Phosphoric Acid in Water
Mobile Phase BAcetonitrile
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature30 °C
Gradient ProgramTo be optimized

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. This compound is expected to be sufficiently volatile for GC analysis, particularly with the use of modern capillary columns and appropriate temperature programming.

Key aspects of GC method development for this compound include:

Column: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), would be a good starting point.

Injector: A split/splitless injector is commonly used. The injector temperature should be high enough to ensure rapid volatilization of the analyte without causing thermal degradation.

Oven Temperature Program: A temperature program starting at a relatively low temperature and ramping up to a higher temperature will be necessary to achieve good separation of the analyte from any volatile impurities.

Detector: A Flame Ionization Detector (FID) is a robust and generally applicable detector for organic compounds. For structural confirmation and identification of unknown impurities, a Mass Spectrometer (MS) detector would be employed (GC-MS).

It is important to note that the presence of the secondary amine can sometimes lead to peak tailing on certain GC columns due to interactions with active sites on the column surface. The use of deactivated columns or derivatization of the amine group can mitigate these effects if they are observed.

Interactive Data Table: General Starting Parameters for GC Method Development for this compound

ParameterCondition
ColumnDB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (hold 1 min), then ramp at 10 °C/min to 280 °C (hold 5 min)
DetectorFID at 300 °C
Injection ModeSplit (e.g., 50:1)

Thin Layer Chromatography (TLC) as a Reaction Monitoring Tool

Thin Layer Chromatography (TLC) is a simple, rapid, and effective analytical technique extensively used to monitor the progress of chemical reactions. In the synthesis of this compound, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of the product. This is achieved by comparing the retention factors (Rf) of the reaction mixture over time with those of the starting materials and the purified product.

The separation on a TLC plate is based on the principle of differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or a mixture of solvents). The Rf value, a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system.

For the synthesis of this compound, a common method involves the N-alkylation of a primary or secondary amine with a suitable benzylating agent or the transesterification of an ethyl ester. By spotting the reaction mixture on a TLC plate at different time intervals, one can observe the gradual disappearance of the starting material spots and the appearance of a new spot corresponding to the product. The reaction is considered complete when the spot of the limiting reactant is no longer visible.

Stationary Phase: Silica gel 60 F254 plates are commonly employed for monitoring the synthesis of this compound and related compounds. The polar nature of the silica gel allows for the separation of compounds based on differences in their polarity.

Mobile Phase: The choice of the mobile phase, or eluent, is crucial for achieving good separation of the reactants, products, and any intermediates or byproducts. A mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate, is often effective. The polarity of the mobile phase can be adjusted by varying the ratio of the solvents to optimize the separation and obtain Rf values in the ideal range of 0.2 to 0.8. For amino esters, the addition of a small amount of a basic modifier like triethylamine (B128534) to the eluent can help to reduce tailing of the spots on the silica gel plate.

Visualization: Since this compound and its likely precursors are often colorless, visualization techniques are necessary to observe the spots on the TLC plate.

UV Light: The presence of the benzyl group in this compound allows for its visualization under short-wave ultraviolet (UV) light (254 nm). The aromatic ring absorbs UV light, causing the spot to appear dark against the fluorescent background of the TLC plate. chegg.comrsc.org This is a non-destructive method, allowing for further analysis of the plate if needed.

Ninhydrin (B49086) Stain: To visualize the amino group, a ninhydrin solution can be used as a staining agent. brainly.comquizlet.com Upon heating, primary amines typically yield a purple-colored spot, while secondary amines, such as in this compound, produce a yellow to orange spot. This is a destructive visualization method.

Detailed Research Findings:

Below are representative data tables illustrating the use of TLC in monitoring the synthesis of this compound.

Table 1: TLC Parameters for Monitoring the Synthesis of this compound

ParameterDescription
Stationary Phase Silica Gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (7:3 v/v) with 0.5% Triethylamine
Visualization 1. UV light (254 nm)2. Ninhydrin stain (followed by heating)

Table 2: Representative Rf Values of Reactants and Product

This interactive table allows for the comparison of Rf values for the compounds involved in the synthesis.

CompoundStructureRf Value (Approx.)UV Activity (254 nm)Ninhydrin Stain Color
Ethyl 2-(ethylamino)acetate0.35InactiveYellow-Orange
Benzyl Bromide0.80ActiveInactive
This compound 0.60 Active Yellow-Orange

Table 3: Reaction Progress Monitoring by TLC

This interactive table simulates the observation of a TLC plate at different time points during the reaction.

Time (hours)Ethyl 2-(ethylamino)acetate Spot IntensityBenzyl Bromide Spot IntensityThis compound Spot Intensity
0HighHighNone
1MediumMediumLow
3LowLowMedium
6Very LowVery LowHigh
12NoneNoneHigh

The data presented in these tables are illustrative and can vary based on the specific reaction conditions and the exact composition of the TLC mobile phase. However, they demonstrate the utility of TLC as a straightforward and indispensable tool for the real-time monitoring of the synthesis of this compound.

Computational and Theoretical Chemistry Studies of Benzyl 2 Ethylamino Acetate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the optimal three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

Density Functional Theory (DFT) has become a primary method for the geometry optimization of organic molecules due to its favorable balance of accuracy and computational cost. espublisher.com This approach models the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. For Benzyl (B1604629) 2-(ethylamino)acetate, DFT calculations are employed to locate the ground state geometry, which corresponds to the most stable arrangement of atoms in space.

The process involves starting with an initial guess of the molecular structure and iteratively solving the DFT equations to find the geometry that minimizes the total energy of the system. A popular and widely used functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), often paired with a basis set such as 6-311++G(d,p), to accurately describe the electronic distribution. nih.govscirp.orgsemanticscholar.org The resulting optimized geometry provides key structural parameters, such as bond lengths, bond angles, and dihedral angles, which define the molecule's shape. These calculations are crucial for understanding the molecule's stability and reactivity. espublisher.com

Table 1: Illustrative Optimized Geometrical Parameters for Benzyl 2-(ethylamino)acetate using DFT (B3LYP/6-311++G(d,p)) This table is for illustrative purposes to show typical data output from DFT calculations.

Parameter Bond/Angle Calculated Value
Bond Length C=O (ester) 1.21 Å
C-O (ester) 1.35 Å
N-C (ethyl) 1.47 Å
N-C (acetate) 1.46 Å
Bond Angle O=C-O 124.5°
C-N-C 115.0°
Dihedral Angle C-O-C-C 178.9°

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. nih.gov These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (e.g., MP2), provide a rigorous way to determine the electronic structure of this compound.

While computationally more demanding than DFT, ab initio methods are valuable for obtaining highly accurate electronic properties. They can be used to calculate precise ionization potentials, electron affinities, and the distribution of electronic charge across the molecule. This information is vital for understanding the molecule's reactivity, intermolecular interactions, and electronic transitions. For complex molecules, a common strategy is to first optimize the geometry using a cost-effective method like DFT and then perform a more accurate single-point energy calculation using a high-level ab initio method to refine the electronic structure. uni-greifswald.de

This compound possesses several rotatable single bonds, allowing it to adopt numerous different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and understand the energy landscape of the molecule's flexibility. researchgate.net

This process typically begins with a conformational search, where various possible torsion angles are systematically explored to generate a wide range of initial structures. researchgate.net Each of these structures is then subjected to energy minimization, often using a computationally efficient method like a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method. The low-energy conformers identified in this initial scan are then typically re-optimized using a more accurate method, such as DFT, to determine their relative energies with greater precision. researchgate.net This analysis is critical for understanding which shapes the molecule is most likely to adopt, which in turn influences its biological activity and physical properties.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra and confirm molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing a direct comparison with experimental results. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR shielding tensors. dergipark.org.tr

To achieve high accuracy, the GIAO method is often employed with correlated levels of theory, such as Møller-Plesset perturbation theory (MP2), after an initial geometry optimization with a method like DFT. The calculated isotropic shielding values are then converted into chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS). The predicted spectrum can be used to assign specific peaks in an experimental NMR spectrum to particular atoms in the this compound molecule, confirming its structural and electronic environment.

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound This table is for illustrative purposes to show a typical comparison of calculated and experimental NMR data.

Carbon Atom Predicted Chemical Shift (GIAO-MP2) Experimental Chemical Shift
C=O (ester) 171.5 ppm 170.8 ppm
CH₂ (benzyl) 67.2 ppm 66.5 ppm
CH₂ (acetate) 55.8 ppm 55.1 ppm
CH₂ (ethyl) 48.9 ppm 48.3 ppm
CH₃ (ethyl) 13.1 ppm 12.5 ppm

Vibrational spectroscopy, including Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule. Computational methods can predict the vibrational frequencies and intensities of a molecule, generating a theoretical IR spectrum. dergipark.org.tr

These calculations are typically performed using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). sns.itnih.gov The calculation determines the normal modes of vibration for the molecule at its optimized geometry. The resulting frequencies often have a systematic error due to the harmonic approximation, so they are commonly scaled by an empirical factor to improve agreement with experimental data. researchgate.net The predicted spectrum allows for the assignment of specific absorption bands to the stretching and bending motions of functional groups in this compound, such as the C=O stretch of the ester, the N-H bend of the secondary amine, and the C-H stretches of the aromatic and aliphatic groups.

Table 3: Illustrative Calculated Vibrational Frequencies for Key Functional Groups in this compound This table is for illustrative purposes to show typical data output from vibrational frequency calculations.

Vibrational Mode Functional Group Calculated Frequency (B3LYP, Scaled)
C-H Stretch (Aromatic) Benzyl Ring 3050-3100 cm⁻¹
C-H Stretch (Aliphatic) Ethyl/Acetate (B1210297) CH₂ 2900-3000 cm⁻¹
C=O Stretch Ester Carbonyl ~1735 cm⁻¹
C-N Stretch Amine ~1150 cm⁻¹
C-O Stretch Ester Ether ~1250 cm⁻¹

Electronic Transition Energy and Oscillator Strength (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the electronic excitation energies (the energy required to move an electron from a lower to a higher energy orbital) and oscillator strengths (the probability of a given electronic transition) of a molecule. researchgate.netrsc.org These calculations are fundamental to predicting and interpreting a molecule's UV-visible absorption spectrum.

For instance, in a study on benznidazole, a compound with a benzyl group, TD-DFT calculations were used to analyze its electronic transitions in a water solvent model. researchgate.net The calculations identified the specific transitions between molecular orbitals (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the LOMO, Lowest Unoccupied Molecular Orbital) that correspond to the absorption peaks observed experimentally. researchgate.net A similar approach for this compound would involve calculating the energies of its vertical transitions to predict its UV-vis spectrum. The results would typically be presented in a table format, detailing the excitation energy, oscillator strength, and the primary orbitals involved in each major transition.

Table 1: Illustrative TD-DFT Data for Electronic Transitions (Based on methodology for similar compounds) This table is a hypothetical representation of results that would be obtained from a TD-DFT calculation on this compound, based on data from analogous compounds.

Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
4.522740.085HOMO -> LUMO
5.152410.120HOMO-1 -> LUMO
5.882110.250HOMO -> LUMO+1

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry provides powerful tools for mapping out the pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that connect them. pku.edu.cn This is crucial for understanding reaction kinetics and optimizing synthesis conditions.

A Potential Energy Surface (PES) is a mathematical or graphical representation of a system's energy as a function of its geometry. wikipedia.org By mapping the PES, chemists can visualize the energetic landscape of a reaction, identifying the lowest-energy paths from reactants to products. wikipedia.orglibretexts.org This process involves calculating the energy of the molecular system at many different geometries along a reaction coordinate, such as the distance between two reacting atoms. uni-muenchen.de The highest point on the lowest-energy path corresponds to the transition state. wikipedia.org For a reaction involving this compound, such as its synthesis via esterification, PES mapping could elucidate the step-by-step mechanism, revealing the precise geometry and energy of the transition state. researchgate.netfigshare.com

Many organic reactions, including esterification, rely on catalysts to proceed at a reasonable rate. mdpi.com Computational methods are invaluable for elucidating the detailed mechanism of catalytic cycles. pku.edu.cn By modeling the interaction of reactants and the catalyst, researchers can calculate the energy barriers for each step in the cycle, such as substrate binding, chemical transformation, and product release. nih.govnih.gov For example, DFT studies on acid-catalyzed esterification have detailed the protonation of the carboxylic acid, the nucleophilic attack by the alcohol, and subsequent dehydration steps. mdpi.com Kinetic analysis combined with computational modeling can reveal the rate-limiting step of the reaction and provide insights into why certain catalysts are more effective than others. acs.org Such studies on the synthesis of this compound could help in selecting the optimal acid or enzyme catalyst by comparing the calculated energy profiles of the reaction pathways. nih.govresearchgate.net

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, play a critical role in stabilizing reaction intermediates and transition states, thereby influencing the reaction's speed and selectivity. chemrxiv.orgacs.org Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these subtle forces. A computational study on glycosyl acceptors highlighted how the presence of benzyl protecting groups could alter intramolecular hydrogen bonding, which in turn affects the molecule's reactivity. figshare.com Similarly, the role of cobalt-tuned π-π stacking with a benzyl radical has been demonstrated to control selectivity in C-C bond formation. chemrxiv.org Analyzing the NCIs within the transition state structure for the synthesis of this compound could reveal key interactions that dictate the reaction's stereochemical outcome or efficiency.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanics calculations are excellent for understanding electronic structure and reaction mechanisms, Molecular Dynamics (MD) simulations are better suited for exploring the conformational flexibility of a molecule and its interactions with its environment over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

This technique can be used to sample the vast number of possible conformations of a flexible molecule like this compound to identify the most stable, low-energy shapes. Furthermore, by simulating the compound in a solvent, such as water or an organic solvent, MD can provide detailed insights into solute-solvent interactions, like hydrogen bonding. researchgate.net Studies on related molecules, such as benzyl alcohol and poly(γ-benzyl L-glutamate), have used MD simulations to understand their orientation, dynamics, and interactions within complex environments like liquid crystals or solutions. nih.govacs.orgacs.org These simulations are crucial for understanding how the molecule behaves in a realistic chemical setting.

Development of Quantitative Structure-Property Relationships (QSPR) based on Theoretical Descriptors

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physical, chemical, or biological properties. mdpi.com The "structure" is represented by a set of numerical values called molecular descriptors, which can be calculated from the molecule's theoretical 3D structure. These descriptors can quantify various aspects of the molecule, such as its size, shape, electronic properties (e.g., dipole moment, orbital energies), and hydrophobicity.

For a series of related benzyl esters, a QSPR model could be developed to predict properties like boiling point, solubility, or even biological activity. researchgate.net For example, a study on the toxicity of benzyl alcohols used QSAR (a type of QSPR for biological activity) to show that toxicity depended on hydrophobicity and electronic effects that could be quantified by theoretical descriptors. researchgate.net By building a statistically robust model for a set of known compounds, the properties of new, unsynthesized molecules like derivatives of this compound could be predicted, accelerating the discovery of compounds with desired characteristics. nih.gov

Applications in Advanced Organic Synthesis and Materials Chemistry

Building Block for Complex Organic Architectures

The reactivity of Benzyl (B1604629) 2-(ethylamino)acetate makes it a valuable starting material for the synthesis of intricate organic structures. Its functional groups provide handles for cyclization, substitution, and elongation reactions, paving the way for the creation of diverse molecular scaffolds.

Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals and biologically active compounds. Benzyl 2-(ethylamino)acetate serves as a key precursor for these structures. The secondary amine can participate in cyclization reactions with various electrophiles to form a range of heterocyclic rings. For instance, condensation reactions with diketones or their equivalents can lead to the formation of substituted piperazinones or other related six-membered rings. The general strategy involves leveraging the nucleophilicity of the nitrogen atom to initiate ring-forming processes, a common approach in heterocyclic chemistry. mdpi.comnih.gov The development of efficient methodologies for synthesizing these frameworks from simple starting materials continues to be a central focus for organic chemists. mdpi.com

The versatility of nitrogen-containing heterocyclic bases allows for synthesis with different moieties, providing various molecular interactions that are crucial for ligand binding with receptor proteins. nih.gov Synthetic routes often involve intramolecular cyclization or multicomponent reactions where the amino ester backbone is incorporated into the final ring system.

Construction of Polycyclic Scaffolds

Beyond simple heterocycles, this compound can be elaborated into more complex polycyclic systems. These scaffolds are of significant interest in drug discovery due to their rigid, three-dimensional structures. whiterose.ac.uk The synthesis of such molecules often requires a multi-step approach where the initial amino ester is first modified and then subjected to further cyclization reactions. For example, the ethylamino group can be functionalized with a group capable of undergoing an intramolecular reaction with a position on the benzyl ring or with another appended substituent. This toolkit of techniques allows for the creation of structurally diverse and novel polycyclic scaffolds based on valuable N-heterocyclic cores. whiterose.ac.uk

Precursor for Optically Active Compounds

Chirality is a critical aspect of modern pharmaceuticals and fine chemicals. This compound can be used as a precursor for the synthesis of optically active compounds. Chiral 2-sulfanylpropanoic acid and its esters, for example, are recognized as fundamental chiral synthons derived from chiral 2-hydroxycarboxylic acids and esters. mdpi.comdoaj.org In a similar vein, asymmetric synthesis strategies can be applied to molecules like this compound.

Methods to achieve this include:

Enzymatic Resolution: Lipases or proteases can selectively hydrolyze one enantiomer of a racemic mixture of a related derivative, allowing for the separation of the two enantiomers.

Asymmetric Alkylation: The alpha-carbon (adjacent to the carbonyl group) can be deprotonated to form an enolate, which can then be reacted with an electrophile in the presence of a chiral ligand or auxiliary. This directs the incoming group to one face of the enolate, leading to the formation of a specific stereoisomer.

Chiral Chromatography: The racemic mixture can be separated using a chiral stationary phase in high-performance liquid chromatography (HPLC). mdpi.comdoaj.org

These approaches enable the production of enantiomerically enriched products, which are crucial for studying biological activity and developing stereospecific drugs.

Derivatization to Amino Acid and Peptide Analogues

The structural similarity of this compound to natural amino acids makes it an ideal starting point for the synthesis of novel amino acid and peptide analogues. These synthetic molecules are used to probe biological systems, develop new therapeutics, and create advanced materials.

Integration into Peptide Nucleic Acid (PNA) Backbones

Peptide Nucleic Acid (PNA) is a synthetic mimic of DNA and RNA where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine unit. mdpi.comnih.gov This modification results in a neutral backbone, which allows PNA to bind to complementary DNA or RNA strands with very high affinity and specificity, largely due to the absence of electrostatic repulsion. mdpi.comunam.mx PNAs are also resistant to degradation by nucleases and proteases. mdpi.com

This compound is a protected form of an N-substituted glycine (B1666218), which is the core monomer unit of PNA. Specifically, it represents a monomer where the standard PNA backbone has been modified with an ethyl group on the nitrogen atom. Such modified monomers are crucial for creating PNA analogues with altered properties, such as improved solubility or cellular uptake. The benzyl group serves as a protecting group for the carboxylic acid, which is essential during the stepwise synthesis of PNA oligomers.

Table 1: Comparison of Standard and Modified PNA Monomer Units
FeatureStandard PNA Monomer (from N-(2-aminoethyl)glycine)Modified PNA Monomer (from this compound)
Backbone Structure-NH-CH₂-CH₂-N(H)-CH₂-CO--NH-CH₂-CH₂-N(CH₂CH₃)-CH₂-CO-
Nitrogen SubstituentHydrogenEthyl Group
Carboxyl Protection (for synthesis)Typically Boc or Fmoc on amine, various estersBenzyl Ester
Potential Property ChangeBaseline PNA propertiesAltered hydrophobicity, conformational flexibility, and binding properties

Synthesis of Substituted Glycine Derivatives

Glycine is the simplest amino acid, and its derivatives are an important class of non-proteinogenic amino acids. researchgate.net this compound is itself an N-substituted, O-protected glycine derivative. It serves as a versatile platform for creating more complex derivatives through reactions at the α-carbon, the nitrogen atom, or by modifying the ethyl group. nih.gov

For example, the α-carbon can be alkylated or arylated after deprotonation to introduce new substituents. This allows for the synthesis of a wide array of α-substituted amino acids. These non-natural amino acids can be incorporated into peptides to create peptidomimetics with enhanced stability, novel conformations, or specific biological activities. A green synthesis procedure for N-substituted glycine derivatives involves the reaction of an alkyl amine with chloroacetic acid, demonstrating a straightforward method for creating the core structure. nih.gov

Table 2: Examples of Synthetic Transformations for Glycine Derivatives from this compound
Reaction SiteType of ReactionReagentsResulting Structure
α-CarbonAlkylation1. Base (e.g., LDA) 2. Alkyl Halide (R-X)Creates α-substituted amino acid derivative
Nitrogen AtomAcylationAcyl Chloride (R'-COCl)Forms an N-acylated, N-ethyl glycine derivative
Benzyl EsterDeprotection (Hydrogenolysis)H₂, Pd/CYields the free carboxylic acid

Role in Catalytic Systems and Ligand Design

The presence of a chiral center and coordinating atoms (nitrogen and oxygen) in derivatives of this compound makes it an interesting candidate for the design of chiral ligands for asymmetric catalysis. The ability of such ligands to influence the stereochemical outcome of a reaction is of paramount importance in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry.

Design of Chiral Ligands based on Amino Ester Frameworks

Amino acids and their esters are widely used as building blocks for the synthesis of chiral ligands. The general approach involves the modification of the amino and carboxyl groups to introduce coordinating moieties, such as phosphines, oxazolines, or other nitrogen-containing heterocycles. These modifications can transform the amino ester into a bidentate or tridentate ligand capable of coordinating with a metal center.

For a compound like this compound, the secondary amine provides a reactive site for the introduction of various functional groups. For instance, it can be functionalized to create P,N-ligands, which have been shown to be highly effective in a variety of metal-catalyzed reactions. The design of such ligands often focuses on creating a rigid and well-defined chiral environment around the metal center to maximize stereochemical control.

Table 1: Examples of Chiral Ligand Scaffolds Derived from Amino Acids

Ligand TypeCoordinating AtomsCommon Applications in Asymmetric Catalysis
Phosphinooxazolines (PHOX)P, NHydrogenation, Allylic Alkylation
Bisoxazolines (BOX)N, NDiels-Alder, Aldol (B89426) reactions
Amino-phosphine-phosphonitesP, N, PHydrogenation
Salen LigandsN, N, O, OEpoxidation, Cyclopropanation

While no specific chiral ligands derived directly from this compound have been prominently reported in the literature, the principles of ligand design using amino acid frameworks are well-established. The combination of the benzyl ester and the N-ethyl group in this compound could offer unique steric and electronic properties to a resulting ligand, potentially influencing its catalytic activity and selectivity.

Influence on Enantioselectivity and Diastereoselectivity in Catalytic Reactions

The primary role of a chiral ligand in asymmetric catalysis is to induce enantioselectivity or diastereoselectivity in the formation of the product. This is achieved by the ligand creating a chiral pocket around the metal catalyst, which preferentially binds one enantiomer of the substrate or directs the attack of a reagent from a specific face of the substrate.

The effectiveness of a chiral ligand is often evaluated by the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product. High levels of stereocontrol are crucial for the synthesis of single-enantiomer drugs, where the "wrong" enantiomer can be inactive or even harmful.

In the context of ligands potentially derived from this compound, the stereochemical outcome of a reaction would be influenced by several factors:

The nature of the metal center: Different metals will have different coordination preferences and reactivity.

The reaction conditions: Temperature, solvent, and pressure can all affect the selectivity of a catalytic reaction.

The structure of the substrate: The steric and electronic properties of the reactants play a crucial role in the interaction with the chiral catalyst.

For example, in palladium-catalyzed asymmetric allylic alkylation, a well-established reaction for the formation of C-C bonds, the chiral ligand dictates the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate. A ligand derived from this compound could potentially offer a unique chiral environment to control this selectivity.

Exploration in Materials Science Applications (as a precursor)

The functional groups present in this compound also make it a valuable precursor for the synthesis of novel materials with tailored properties. Its potential applications in polymer chemistry, supramolecular frameworks, and nonlinear optical materials are of significant interest.

Precursors for Polymer Chemistry Research

Amino acid-based polymers, or poly(amino acid)s, are a class of biodegradable and biocompatible polymers with a wide range of applications in medicine and biotechnology. The use of amino acid esters as monomers allows for the synthesis of polyesters and polyamides.

A study on the chemoenzymatic polymerization of amino acid benzyl esters has demonstrated that the benzyl ester group can enhance the substrate affinity and broaden the substrate specificity of the enzyme catalyst. beilstein-journals.orgcore.ac.uk This suggests that this compound could be a suitable monomer for enzymatic polymerization, potentially leading to the synthesis of novel functional polymers. The N-ethyl group would introduce a degree of hydrophobicity and steric bulk to the polymer backbone, which could influence its physical properties, such as its solubility, thermal stability, and mechanical strength.

Table 2: Potential Polymer Architectures from this compound

Polymer TypeLinkagePotential Properties
PolyesterEsterBiodegradable, potentially biocompatible
PolyamideAmideHigh thermal stability, good mechanical strength
Poly(ester-amide)Ester and AmideCombination of properties from polyesters and polyamides

Components in Supramolecular Frameworks

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. Amino acids and their derivatives are excellent building blocks for supramolecular frameworks due to their ability to form predictable hydrogen bonding patterns.

The structure of this compound contains several features that could facilitate its self-assembly into ordered supramolecular structures:

The secondary amine: Can act as a hydrogen bond donor.

The carbonyl group of the ester: Can act as a hydrogen bond acceptor.

The benzyl group: Can participate in π-π stacking interactions.

These interactions could lead to the formation of one-dimensional chains, two-dimensional sheets, or even three-dimensional networks in the solid state. The resulting supramolecular architecture would be influenced by factors such as the solvent used for crystallization and the presence of other co-forming molecules. While the specific supramolecular behavior of this compound has not been reported, the principles of crystal engineering with amino acid derivatives suggest its potential in this area.

Potential in Nonlinear Optical Materials Research

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. They are of great interest for applications in optoelectronics and photonics, such as frequency conversion, optical switching, and data storage. Organic molecules with a high degree of π-conjugation and a large dipole moment often exhibit significant NLO properties.

While this compound itself is not a classic NLO chromophore, it can be used as a precursor to synthesize NLO-active materials. For example, the amino group can be functionalized with an electron-donating group, and the benzyl ester can be modified to include an electron-withdrawing group, creating a "push-pull" system that can enhance the second-order NLO response.

Furthermore, the incorporation of such modified this compound derivatives into a polymer matrix can lead to the development of NLO-active polymeric materials. The orientation of the chromophores within the polymer is crucial for achieving a macroscopic NLO effect.

Table 3: Key Features for NLO Activity and their Relation to this compound

FeatureDescriptionRelevance to this compound
Push-Pull System An electron-donating group and an electron-withdrawing group connected by a π-conjugated bridge.The amino group can be a donor, and the ester can be part of a system with a linked acceptor.
π-Conjugation A system of alternating single and multiple bonds that allows for delocalization of π-electrons.The benzyl group provides a basic aromatic system that can be extended.
Acentric Molecular Arrangement The molecules must be arranged in a non-centrosymmetric fashion in the bulk material.Can be achieved through poling of a polymer matrix or by crystallization in a non-centrosymmetric space group.

Supramolecular Chemistry and Non-Covalent Interaction Studies of this compound

Disclaimer: The following article discusses the potential supramolecular chemistry of "this compound." Due to a lack of specific experimental crystallographic and host-guest interaction data for this exact compound in the available scientific literature, the discussion is based on established principles of supramolecular chemistry and findings from studies on analogous molecular structures.

Supramolecular Chemistry and Non Covalent Interaction Studies

The architecture of molecular solids and the behavior of molecules in solution are often governed by a complex interplay of non-covalent interactions. For a molecule such as Benzyl (B1604629) 2-(ethylamino)acetate, which possesses a combination of aromatic and polar functional groups, these interactions are crucial in dictating its higher-order assembly and potential for forming structured molecular systems. The field of supramolecular chemistry provides the framework for understanding these interactions, which include hydrogen bonds, π-stacking, and van der Waals forces.

Host-guest chemistry relies on the principle of molecular recognition, where a host molecule selectively binds to a guest molecule through non-covalent forces. In the context of Benzyl 2-(ethylamino)acetate, it could potentially act as a guest, fitting into the cavities of larger host molecules like cyclodextrins, calixarenes, or cucurbiturils. The nature of this binding would be driven by a combination of hydrophobic effects, where the benzyl group is encapsulated within the nonpolar cavity of the host, and specific hydrogen bonding interactions at the periphery.

Conversely, oligomers or self-assembled structures of this compound could potentially create binding pockets for smaller guest molecules, although this is more speculative without experimental evidence. The study of such systems would typically involve techniques like NMR titration, isothermal titration calorimetry (ITC), and fluorescence spectroscopy to determine binding constants and thermodynamic parameters of the host-guest complex.

Table 1: Potential Host-Guest Interaction Profile of this compound

Interaction TypePotential Role of this compoundInteracting MoietiesPotential Host/Guest Molecules
Hydrophobic InclusionGuestBenzyl groupCyclodextrins, Calixarenes
Hydrogen BondingGuest/HostEthylamino group (donor), Acetate (B1210297) carbonyl (acceptor)Crown ethers, Molecules with complementary H-bond sites
π-π StackingGuest/HostBenzyl ringAromatic macrocycles, π-electron rich/deficient guests

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The molecular structure of this compound contains the necessary functionalities to engage in self-assembly processes. The interplay between hydrogen bonding and π-stacking would be the primary driving force for the formation of supramolecular architectures.

A crystallographic analysis would provide definitive insights into the supramolecular structure of this compound. While specific crystal structure data for this compound is not available, analysis of related N-substituted glycine (B1666218) derivatives can offer a model for its potential solid-state arrangement. The creation of stable supramolecular frameworks is often achieved through complementary non-covalent interactions. nih.gov

Table 2: Predicted Hydrogen Bonding Parameters in Solid-State this compound

DonorAcceptorType of InteractionPotential Supramolecular Motif
N-H (Ethylamino)O=C (Acetate)IntermolecularChains, Dimers, Sheets

The benzyl group in this compound is a key feature for inducing π-stacking interactions. These interactions arise from the electrostatic and dispersion forces between the π-orbitals of adjacent aromatic rings. There are several possible geometries for π-stacking, including face-to-face, edge-to-face (T-shaped), and offset-stacked arrangements. The preferred conformation is a balance between attractive quadrupole interactions and repulsive van der Waals forces. In many crystal structures of molecules containing phenyl rings, T-shaped and offset stacked conformations are prevalent. novartis.com The presence of two benzyl groups at the Cα-position in a related compound, dibenzylglycine, makes it a useful model for studying π-π interactions. nih.gov

Table 3: Potential Non-Covalent Interactions in the Crystal Packing of this compound

Interaction TypeInteracting GroupsExpected Geometry/Contribution
Hydrogen BondingN-H --- O=CDirectional; forms primary structural motifs.
π-π StackingBenzyl ring --- Benzyl ringT-shaped or offset-stacked; contributes to cohesion between layers or chains.
C-H---π InteractionsC-H bonds --- Benzyl ringWeak hydrogen bonds; further stabilize the arrangement of aromatic rings.
Van der Waals ForcesAll atomsNon-directional; contribute to overall crystal density and stability through space-filling.

Future Research Directions and Methodological Advancements

Development of Sustainable and Green Synthetic Methodologies

The synthesis of N-alkylated amino acid esters, including Benzyl (B1604629) 2-(ethylamino)acetate, is moving away from traditional methods that often involve stoichiometric reagents and produce significant waste. d-nb.info Future research will prioritize the development of more sustainable and atom-economical approaches.

A key area of development is the use of Borrowing Hydrogen Catalysis . This powerful strategy enables the direct N-alkylation of amino acids and their esters using alcohols, which are abundant and often bio-based starting materials. d-nb.infonih.gov Catalyzed by ruthenium or iron complexes, this methodology is highly attractive due to its green chemistry metrics; the only byproduct is water, leading to simplified purification procedures and minimal waste. nih.govresearchgate.net This approach circumvents the need for pre-activating the amine or alcohol and avoids the use of alkyl halides or aldehydes, which are common in traditional N-alkylation pathways. d-nb.infonih.gov

Another promising green approach is the use of Enzymatic Catalysis . Lipases, for instance, can be employed to catalyze the esterification or transesterification steps in the synthesis of benzyl esters. mdpi.com These biocatalytic processes operate under mild conditions and can offer high selectivity, reducing the need for protecting groups and minimizing side reactions. The immobilization of enzymes on solid supports, such as chitosan (B1678972) beads, further enhances their stability and allows for easy recovery and recycling, contributing to a more sustainable industrial process. mdpi.com

The use of Green Solvents and Catalysts , such as ionic liquids, also represents a significant research direction. Ionic liquids can act as both solvents and catalysts in esterification reactions, and their negligible vapor pressure reduces air pollution. nih.govresearchgate.net Research into their reusability has shown that they can be used for multiple cycles with minimal loss of activity, making them a cost-effective and environmentally friendly alternative to conventional volatile organic solvents and corrosive acid catalysts. nih.gov

Synthetic MethodCatalyst TypeKey AdvantagesByproductsSource
Borrowing HydrogenRuthenium or Iron ComplexesHigh atom economy, uses abundant alcohols, avoids alkyl halides.Water nih.govresearchgate.net
Enzymatic CatalysisImmobilized LipasesMild reaction conditions, high selectivity, reusable catalyst.Dependent on acyl donor mdpi.com
Green SolventsIonic LiquidsLow volatility, dual catalyst/solvent role, recyclable.None from catalyst nih.govresearchgate.net

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

To optimize reaction conditions, understand mechanisms, and ensure process safety and robustness, future research will increasingly rely on advanced spectroscopic techniques for real-time, in-situ monitoring. mt.com These methods provide a continuous stream of data on the concentration of reactants, intermediates, and products as the reaction occurs, eliminating the need for offline sampling which can be error-prone and fail to capture transient species. mt.comspectroscopyonline.com

Fourier Transform Infrared (FTIR) Spectroscopy , particularly utilizing Attenuated Total Reflectance (ATR) probes (often marketed as ReactIR), is a powerful tool for this purpose. mt.comresearchgate.net By inserting a probe directly into the reaction vessel, chemists can track changes in characteristic vibrational bands in the mid-infrared region. mt.com This allows for the precise determination of reaction initiation, progression, endpoint, and the identification of key intermediates, providing deep insight into reaction kinetics and mechanisms. mt.comresearchgate.net

Raman Spectroscopy serves as a complementary in-situ technique. It is particularly adept at monitoring reactions in aqueous media and for molecules with weak infrared absorption, offering a different "window" into the chemical transformation. spectroscopyonline.com

In-situ Mass Spectrometry (MS) presents another frontier for real-time analysis. Techniques like Condensed Phase Membrane Introduction Mass Spectrometry (CP-MIMS) allow for the direct measurement of neutral organic analytes in complex and even heterogeneous reaction mixtures. acs.org This is highly advantageous for monitoring reactions that are challenging for optical spectroscopic methods and provides highly selective data on molecular species, aiding in the optimization of reaction conditions and elucidation of complex pathways. acs.org

TechniquePrincipleInformation GainedAdvantages
In-situ FTIR (ATR)Mid-infrared vibrational spectroscopyReal-time concentration of reactants, intermediates, products; kinetics; mechanism.Non-invasive, continuous data, widely applicable to organic synthesis. mt.com
In-situ RamanLight scattering spectroscopyComplementary vibrational data, excellent for aqueous systems.Minimal sample preparation, can be used with fiber optics. spectroscopyonline.com
In-situ MSReal-time mass analysis via membrane interfaceDirect measurement of neutral analytes, reaction optimization, mechanistic insight.High selectivity, compatible with complex mixtures. acs.org

Synergistic Integration of Computational and Experimental Methodologies for Rational Design

The rational design of synthetic routes and novel molecules derived from Benzyl 2-(ethylamino)acetate will be accelerated by the synergistic integration of computational and experimental approaches. This combined strategy allows for the prediction of molecular properties, the optimization of reaction conditions, and a deeper understanding of structure-activity relationships before committing to extensive laboratory work.

Computational modeling , using tools like Density Functional Theory (DFT), can be employed to investigate reaction mechanisms, predict the stability of intermediates, and calculate spectroscopic properties to aid in their experimental identification. In the context of developing inhibitors or other bioactive molecules, molecular docking simulations are invaluable. mdpi.com These simulations can predict the binding mode and affinity of a ligand, such as a derivative of this compound, within the active site of a target protein (e.g., histone deacetylase 6). mdpi.com This allows for the rational design of more potent and selective compounds. For example, docking studies have shown how α-amino amide moieties can coordinate with zinc ions in enzyme active sites, guiding the synthesis of effective non-hydroxamate inhibitors. mdpi.com

Experimentally, Design of Experiment (DoE) methodologies are used to systematically optimize reaction parameters. acs.org By varying factors such as temperature, catalyst loading, and reactant ratios in a structured manner, researchers can efficiently identify the optimal conditions for yield and purity, a process that can be guided by initial computational predictions. The combination of these approaches—using computation to predict and guide, and experimentation to validate and refine—creates a powerful workflow for accelerating chemical research and development. nottingham.ac.uk

Exploration of Novel Reactivity Patterns and Transformative Processes

Future research will seek to uncover and harness novel reactivity patterns of this compound, moving beyond its role as a simple building block. This involves exploring its participation in more complex, multicomponent, or cascade reactions to build molecular complexity rapidly.

One area of exploration is the development of new catalytic systems for functionalizing the molecule. While borrowing hydrogen catalysis is established for N-alkylation, research into catalysts for direct C-H functionalization of the glycine (B1666218) backbone would open up new avenues for creating unnatural α-amino acid esters. researchgate.net The development of palladium-catalyzed cross-coupling reactions, for example, using aryl triflates instead of halides for N-arylation, represents a milder and more functional-group-tolerant approach to creating N-aryl amino acid esters. acs.org

Furthermore, the unique combination of the secondary amine, the ester, and the benzyl group in this compound makes it a versatile substrate for transformative processes. It can be used in chemoselective ligation strategies for the synthesis of peptides and peptidomimetics, where the N-ethyl group can modulate properties like lipophilicity and proteolytic stability. nih.govresearchgate.net Exploring its use in asymmetric catalysis, either as a chiral ligand or as a substrate in stereoselective transformations, remains a fertile ground for investigation.

Expanding the Scope of Derived Complex Chemical Entities

The ultimate goal of studying this compound is to utilize it as a scaffold for the synthesis of complex and high-value chemical entities. Its inherent structural motifs are found in a wide array of bioactive molecules, and future work will focus on expanding this scope.

N-alkyl amino acid esters are crucial intermediates in the synthesis of a variety of pharmaceuticals . d-nb.info They form the core of angiotensin-converting enzyme (ACE) inhibitors used to treat hypertension, as well as certain anticoagulants and local anesthetics. nih.govelsevierpure.com Future research will focus on synthesizing novel analogues of these drugs with improved efficacy, selectivity, and pharmacokinetic properties.

Beyond established drug classes, these building blocks are being used to create next-generation therapeutics. For example, derivatives are being investigated as inhibitors of challenging targets like the MDM2-p53 protein-protein interaction, which is critical in cancer therapy. nottingham.ac.uk They are also being incorporated into novel peptidomimetics with tailored properties, such as enhanced cell permeability or resistance to degradation. researchgate.net

In the field of materials science, N-alkylated amino acids are being developed as fully bio-based surfactants . nih.gov By tuning the length of the alkyl chain and the nature of the amino acid headgroup, researchers can create a wide range of amphiphilic molecules with potential applications in cosmetics, cleaning products, and drug delivery, representing a sustainable alternative to fossil fuel-derived surfactants. researchgate.net

Q & A

Q. Q1. What are the recommended synthetic routes for preparing Benzyl 2-(ethylamino)acetate, and how can reaction conditions be optimized?

A: this compound can be synthesized via nucleophilic substitution or esterification reactions. For example, ethylamino groups can be introduced by reacting benzyl bromoacetate derivatives with ethylamine under controlled pH (e.g., ~pH 8.5) to minimize side reactions like hydrolysis . Optimization should include kinetic modeling (e.g., Michaelis-Menten kinetics for enzymatic routes) and parameter determination using HPLC or GC-MS to monitor yield and purity . Temperature control (e.g., 25–40°C) and solvent selection (e.g., acetonitrile for polar aprotic conditions) are critical for minimizing byproducts like benzyl alcohol .

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

A: Use a combination of:

  • NMR (¹H/¹³C) to confirm the ethylamino group (δ ~2.5–3.5 ppm for -CH₂-NH-) and ester carbonyl (δ ~170–175 ppm).
  • Mass spectrometry (ESI-MS or GC-MS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~222.1 for C₁₁H₁₅NO₂).
  • Chromatography (HPLC with UV detection at 210–220 nm) to assess purity (>98% for in vitro studies) .

Q. Q3. What safety protocols are essential when handling this compound in the lab?

A:

  • Use PPE (gloves, goggles) due to potential skin/eye irritation, as seen in structurally similar esters .
  • Work in a fume hood to avoid inhalation of volatile intermediates.
  • Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. Q4. How can conflicting kinetic data for this compound synthesis be resolved?

A: Discrepancies in reaction rates may arise from competing pathways (e.g., enzyme vs. chemical catalysis). Use steady-state approximations and sensitivity analysis to identify rate-limiting steps. For example, in enzymatic esterification, substrate inhibition (e.g., benzyl alcohol accumulation) can reduce efficiency; address this by iterative parameter fitting using tools like COPASI . Cross-validate with isotopic labeling (e.g., ¹³C-glucose tracers) to track carbon flux .

Q. Q5. What strategies improve the stability of this compound in aqueous solutions for biological assays?

A:

  • pH buffering : Maintain pH 6.5–7.5 to prevent ester hydrolysis.
  • Co-solvents : Use DMSO or PEG-400 (≤10% v/v) to enhance solubility without destabilizing the compound .
  • Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage .

Q. Q6. How does stereochemistry influence the biological activity of this compound derivatives?

A: Enantiomeric purity (e.g., (R)- vs. (S)-configurations) can significantly alter receptor binding. For example, methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate shows higher metabolic stability in pharmacokinetic studies . Use chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism to resolve enantiomers and correlate configurations with bioactivity .

Q. Q7. What analytical methods are suitable for detecting trace impurities in this compound batches?

A:

  • LC-QTOF-MS : Identify impurities at ppm levels using high-resolution mass accuracy.
  • Headspace GC-MS : Detect volatile byproducts (e.g., residual ethylamine) .
  • ICP-MS : Screen for heavy metal catalysts (e.g., Pd from coupling reactions) .

Methodological Challenges and Solutions

Q. Q8. How can researchers address low yields in the coupling of ethylamine to benzyl acetate precursors?

A:

  • Activation reagents : Use HOBt/DCC for amide bond formation or Mitsunobu conditions for ether linkages .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C) and improve yields by 15–20% compared to conventional heating .

Q. Q9. What computational tools are effective for predicting the physicochemical properties of this compound?

A:

  • ADMET predictors : Estimate logP (~1.8), solubility (∼2.1 mg/mL), and bioavailability using platforms like Schrödinger or MOE.
  • DFT calculations : Optimize molecular geometry (e.g., B3LYP/6-31G*) to study electronic effects on reactivity .

Data Interpretation and Reproducibility

Q. Q10. How should researchers validate contradictory bioactivity results across studies?

A:

  • Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and controls (e.g., IC₅0 for reference compounds).
  • Metabolite profiling : Confirm compound stability during assays via LC-MS to rule out degradation artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.